5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Its structure features:
- 5-Tert-butyl: Enhances lipophilicity and steric bulk.
- 2-Methyl: Influences ring conformation and stability.
- 3-Phenyl: Contributes to π-π stacking interactions.
- 7-[(Naphthalen-1-ylmethyl)sulfanyl]: A unique sulfur-containing substituent with extended aromaticity, impacting solubility and binding affinity.
Synthetic routes for pyrazolo[1,5-a]pyrimidines often involve cyclocondensation of aminopyrazoles with diketones or their equivalents, as seen in related studies . The 7-sulfanyl group in the target compound likely derives from nucleophilic substitution, differing from alkoxy or amine derivatives .
Properties
Molecular Formula |
C28H27N3S |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-7-(naphthalen-1-ylmethylsulfanyl)-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C28H27N3S/c1-19-26(21-12-6-5-7-13-21)27-29-24(28(2,3)4)17-25(31(27)30-19)32-18-22-15-10-14-20-11-8-9-16-23(20)22/h5-17H,18H2,1-4H3 |
InChI Key |
QTJCCHGRDRCWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the use of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) has been reported to achieve high regioselectivity and yield . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce additional functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- 5-Position : Tert-butyl (target) vs. phenyl () or fluorophenyl (). Tert-butyl increases hydrophobicity (logP ~5.2 estimated) compared to polar CF3 groups (logP ~4.0) .
- 7-Position : Sulfanyl in the target compound offers distinct redox stability and hydrogen-bonding capacity compared to alkoxy () or amine () groups.
Spectral and Physicochemical Properties
Table 2: NMR Spectral Data Comparison
Notable Differences:
- The tert-butyl group in the target compound produces a sharp singlet at ~1.34 ppm, absent in fluorophenyl or CF3-substituted analogs.
- Naphthalene protons (7–8.5 ppm) are distinct from thiophene () or simpler aryl groups.
Q & A
Basic: What are the critical considerations for synthesizing this compound with high yield and purity?
Answer:
The synthesis of this pyrazolo[1,5-a]pyrimidine derivative involves multi-step reactions requiring precise control of:
- Temperature : Exothermic reactions (e.g., cyclization) must be moderated to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the sulfanyl group, while non-polar solvents stabilize aromatic intermediates .
- Catalysts : Palladium-based catalysts may facilitate coupling reactions for naphthalen-1-ylmethyl incorporation .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the final product .
Table 1: Optimization Parameters for Key Synthesis Steps
| Step | Reaction Type | Optimal Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization | 80–90 | DMF | 60–70 |
| 2 | Sulfanylation | 25–30 | THF | 75–85 |
Basic: How can structural characterization be rigorously validated for this compound?
Answer:
Use a combination of:
- NMR spectroscopy : Confirm tert-butyl (δ 1.2–1.4 ppm, singlet) and naphthalene aromatic protons (δ 7.4–8.2 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects of the tert-butyl group .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 70.2%, H: 5.8%) .
Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Answer:
The tert-butyl group acts as an electron donor via hyperconjugation, increasing electron density on the pyrimidine ring and enhancing susceptibility to electrophilic attack. Conversely, the naphthalen-1-ylmethylsulfanyl group withdraws electrons via resonance, directing reactivity to specific positions .
- Experimental validation : Compare reaction rates with/without substituents using kinetic studies (e.g., UV-Vis monitoring) .
- DFT calculations : Model frontier molecular orbitals to predict regioselectivity in Suzuki-Miyaura couplings .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:
- Purity variations : Validate compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) .
- Solubility differences : Use standardized DMSO stocks with sonication to ensure homogeneity .
- Assay conditions : Replicate experiments under controlled pH (7.4) and ionic strength (e.g., PBS buffer) .
Table 2: Common Pitfalls in Bioactivity Studies
| Issue | Solution | Reference |
|---|---|---|
| Aggregation | Add 0.01% Tween-20 | |
| Light sensitivity | Perform assays under amber light |
Advanced: How can computational methods predict stability under physiological conditions?
Answer:
- Molecular dynamics (MD) simulations : Model degradation pathways (e.g., hydrolysis at sulfanyl group) in aqueous environments .
- pKa prediction tools : Use MarvinSketch to identify labile protons (e.g., pyrimidine NH) susceptible to pH-dependent degradation .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor via LC-MS .
Basic: What analytical techniques are essential for monitoring reaction progress?
Answer:
- TLC : Use silica plates with UV-active indicators (Rf ~0.5 in 3:1 hexane/ethyl acetate) .
- HPLC : Employ a C18 column (λ = 254 nm) to quantify intermediates .
- In-situ IR spectroscopy : Track carbonyl (1700 cm⁻¹) and sulfanyl (2550 cm⁻¹) group transformations .
Advanced: How to design derivatives to enhance metabolic stability?
Answer:
- Structural modifications : Replace labile sulfanyl groups with bioisosteres (e.g., methyleneoxy) .
- Isotope labeling : Use deuterium at benzylic positions to slow CYP450-mediated oxidation .
- Prodrug approaches : Introduce ester moieties for slow hydrolysis in plasma .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .
- Waste disposal : Collect organic waste in halogen-resistant containers for incineration .
- Spill management : Neutralize with activated carbon and avoid aqueous rinses .
Advanced: How to validate reaction mechanisms using isotopic labeling?
Answer:
- ²H/¹³C labeling : Synthesize deuterated intermediates to trace hydrogen migration in cyclization steps .
- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .
Basic: What databases/resources provide reliable physicochemical data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
